Arachidonyl-2-(chloroethyl-d4)amide

Description

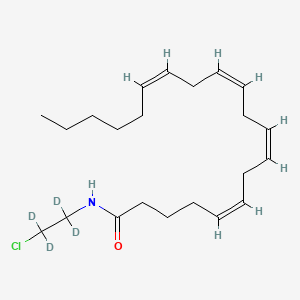

Arachidonyl-2-(chloroethyl-d4)amide is a deuterated derivative of arachidonyl-2-chloroethylamide, a compound structurally related to bioactive arachidonic acid derivatives. It features a deuterium-labeled chloroethyl group, which replaces four hydrogen atoms with deuterium at specific positions (denoted as -d4). This isotopic labeling enhances its utility in metabolic studies, pharmacokinetic tracking, and analytical applications (e.g., as an internal standard in mass spectrometry) by minimizing interference from endogenous compounds .

The compound is cataloged under CAS number 220556-69-4 (non-deuterated form) and is commercially available through suppliers like Medical Isotopes, Inc. and TRC (Toronto Research Chemicals), with specific product codes (e.g., TRC A765022) . Its structure comprises a 20-carbon arachidonyl backbone linked to a chloroethylamide group, with deuterium substitution at the chloroethyl moiety.

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJNCDSAIRBRIA-KALLKTRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Arachidonyl-2-(chloroethyl-d4)amide involves the reaction of arachidonic acid with 2-chloroethylamine-d4. The process typically includes the following steps:

Activation of Arachidonic Acid: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amidation Reaction: The activated arachidonic acid is then reacted with 2-chloroethylamine-d4 under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Arachidonyl-2-(chloroethyl-d4)amide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products:

Oxidation Products: Various oxidized forms of the compound.

Reduction Products: Reduced derivatives of this compound.

Substitution Products: Compounds where the chloroethyl group is replaced by other functional groups.

Scientific Research Applications

Arachidonyl-2-(chloroethyl-d4)amide has several scientific research applications, including:

Chemistry: Used as a tool to study the chemical properties and reactivity of cannabinoid receptor agonists.

Biology: Employed in research to understand the role of the endocannabinoid system in various physiological processes.

Medicine: Investigated for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.

Industry: Utilized in the development of new drugs targeting the endocannabinoid system.

Mechanism of Action

Arachidonyl-2-(chloroethyl-d4)amide exerts its effects by binding to cannabinoid receptors, particularly the cannabinoid receptor 1 (CB1). This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB1 receptors modulates various physiological processes, including pain perception, appetite regulation, and mood. The compound’s deuterated form enhances its stability and allows for more precise experimental measurements.

Comparison with Similar Compounds

Comparison with Structural and Isotopic Analogs

Non-Deuterated Analog: Arachidonyl-2-chloroethylamide

- Structural Similarity : Shares the same arachidonyl backbone and chloroethylamide functional group but lacks deuterium substitution.

- Functional Differences: Metabolic Stability: The non-deuterated form is more susceptible to enzymatic degradation due to the absence of deuterium’s kinetic isotope effect, which slows bond cleavage in the deuterated analog . Analytical Utility: The deuterated version is preferred as an internal standard in mass spectrometry due to its distinct molecular mass (4 Da higher) and co-elution properties with non-deuterated analytes .

- Synthesis : Both compounds are synthesized via amidation reactions, but the deuterated variant requires deuterated reagents (e.g., D₂O or deuterated chloroethylamine) to achieve isotopic labeling .

Cyclopropylamide Analogs: Arachidonylcyclopropylamide and Its Deuterated Form

- Structural Variation : Replaces the chloroethyl group with a cyclopropyl ring.

- Stability: Cyclopropylamide derivatives may exhibit enhanced chemical stability due to the rigid cyclopropane ring, whereas the chloroethyl group’s electrophilic chlorine atom increases susceptibility to hydrolysis or substitution reactions .

Isotopic Variants of Other Arachidonic Acid Derivatives

Examples include 2-Arachidonyl Glycerol-d5 and Arachidonic Acid Glycidyl Ester-d4.

- Common Features : Deuterium labeling in these compounds serves similar purposes (e.g., metabolic tracking, analytical standardization) but targets different functional groups (glycerol or glycidyl moieties) .

- Divergent Applications: While Arachidonyl-2-(chloroethyl-d4)amide is tailored for studying chloroethylamide-linked pathways, deuterated glycidyl esters or glycerol derivatives are used in lipid signaling or endocannabinoid research .

Yield and Selectivity Data

Biological Activity

Arachidonyl-2-(chloroethyl-d4)amide, also known as a derivative of arachidonyl amino acids, is an important compound in the study of cannabinoid receptors and their associated biological activities. This article explores the compound's biological activity, particularly its interactions with cannabinoid receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that allows it to act as a selective agonist for cannabinoid receptors. The presence of the chloroethyl group enhances its binding affinity and selectivity towards these receptors, particularly the CB1 subtype.

The biological activity of this compound primarily revolves around its interaction with cannabinoid receptors. Research indicates that this compound acts as a potent agonist for the CB1 receptor, which is implicated in various physiological processes including pain modulation, appetite regulation, and neuroprotection.

Key Findings:

- Anticonvulsant Effects : A study demonstrated that this compound enhances the anticonvulsant action of valproate in mouse models. The combination treatment showed an additive effect on seizure thresholds during electroconvulsions .

- Pain Modulation : The compound has been shown to suppress inflammatory pain through its action on cannabinoid receptors, suggesting potential applications in pain management therapies .

Biological Activity Data

Case Studies

- Anticonvulsant Activity : In a controlled experiment, this compound was administered to mice alongside valproate. Results indicated a significant increase in seizure threshold compared to controls, emphasizing its potential as an adjunct therapy in epilepsy treatment .

- Inflammatory Pain Relief : A study involving rat models revealed that the administration of this compound led to a marked reduction in inflammatory pain responses. This effect was attributed to its agonistic action on the CB1 receptor, which modulates nociceptive pathways .

Discussion

The biological activity of this compound highlights its potential therapeutic applications, particularly in neurology and pain management. Its ability to enhance existing treatments like valproate suggests it could be beneficial in polypharmacy approaches for managing complex conditions such as epilepsy and chronic pain syndromes.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal absorption.

- Ventilation: Use fume hoods for synthesis and handling to avoid inhalation of chloroethyl derivatives.

- Waste Disposal: Neutralize reactive chloroethyl groups with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.